molecular formula C13H10BrCl2NO B8780029 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole

4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole

Cat. No. B8780029
M. Wt: 347.0 g/mol
InChI Key: PNZIYSWKRBYITO-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole is a useful research compound. Its molecular formula is C13H10BrCl2NO and its molecular weight is 347.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole

Molecular Formula

C13H10BrCl2NO

Molecular Weight

347.0 g/mol

IUPAC Name

4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole

InChI

InChI=1S/C13H10BrCl2NO/c14-6-8-12(17-18-13(8)7-4-5-7)11-9(15)2-1-3-10(11)16/h1-3,7H,4-6H2

InChI Key

PNZIYSWKRBYITO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 0° C. solution of (5-cyclopropyl-3-(2,6-dichloro-phenyl)-isoxazol-4-yl)-methanol (0.124 g, 0.44 mmol) in dichloromethane (4 mL) is added phosphorous tribromide (0.261 g, 0.963 mmol). The ice bath is removed after 20 minutes and the reaction is allowed to stir for an additional twenty minutes at room temperature. The reaction mixture is quenched with pH 7 buffer and extracted with dichloromethane several times. The organic layers are combined, washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the title compound (0.124 g, 82%). 1H-NMR (400 MHz CDCl3) δ 7.45-7.33 (m, 3H), 4.20 (s, 2H), 2.09 (m, 1H), 1.27 (m, 2H), 1.16 (m, 2H).
Quantity
0.124 g
Type
reactant
Reaction Step One
Quantity
0.261 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

To a solution of 30 g (105.58 mmol) of [5-cyclopropyl-3-(2,6-dichloro-phenyl)-isoxazol-4-yl]-methanol in 210 mL of dichloromethane is added 41.96 g (158 mmol) of triphenylphosphine. The resulting mixture is cooled in an ice bath (about 0-10° C.) and added in portions to carbon tetrabromide (53 g, 158.37 mmol). The reaction is stirred at room temperature for 2 h. The solvent is evaporated to obtain an orange oil which is purified on silica gel column chromatography using Hexanes to hex/EtOAc 8:2 as eluent, to obtain 33 g of the title compound as a white solid (90%). MS (m/e): 346 (M+1).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
41.96 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods III

Procedure details

Alternate procedure: Cool a solution of (5-cyclopropyl-3-(2,6-dichloro-phenyl)-isoxazol-4-yl)-methanol (100 g, 0.35 mol) in dichloromethane (1200 mL) to −10° C. Add phosphorous tribromide (105 g, 0.39 mol) dropwise while maintaining the internal temperature between −5° C. and 0° C. Stir at −5° C. to 0° C. for 30 min. Allow to warm to between 20° C. and 25° C. and stir at 20° C. to 35° C. for 2 h. Cool the reaction mixture to 0° C. to 5° C. Add an aqueous solution of sodium bicarbonate (775 mL) dropwise. Separate the phases. Extract the aqueous phase with dichloromethane (2×350 mL). Wash the combined organic phases with water (3×500 mL). Concentrate the organic phase to afford 115 g (94%) of the title compound as a solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two
Quantity
775 mL
Type
reactant
Reaction Step Three
Yield
94%

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